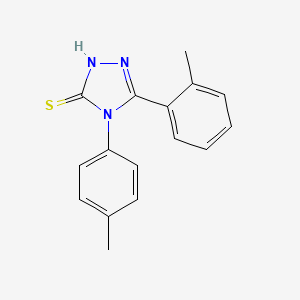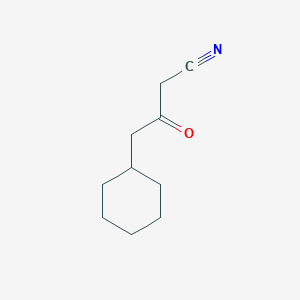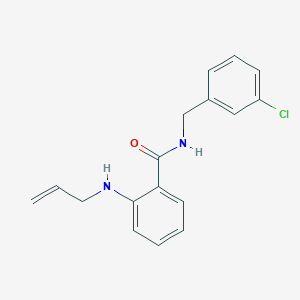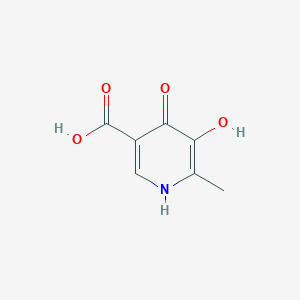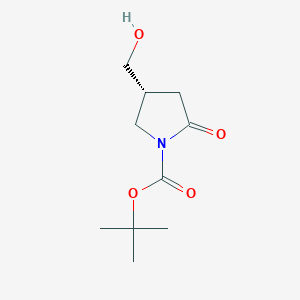
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-methylpropyl group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
科学研究应用
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorinated compounds.
作用机制
The mechanism of action of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
2-(2-Methylpropyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-(Trifluoromethyl)piperidine: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
2-(2-Methylpropyl)-piperidine: Similar structure but without the trifluoromethyl group, affecting its overall behavior and utility.
Uniqueness
The presence of both the 2-methylpropyl and trifluoromethyl groups in 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine imparts unique properties that distinguish it from other similar compounds. These properties include enhanced lipophilicity, increased stability, and specific reactivity patterns, making it valuable in various scientific and industrial applications .
属性
分子式 |
C10H18F3N |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C10H18F3N/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13/h7-9,14H,3-6H2,1-2H3 |
InChI 键 |
PWJGLMISEMYTAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CCCC(N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


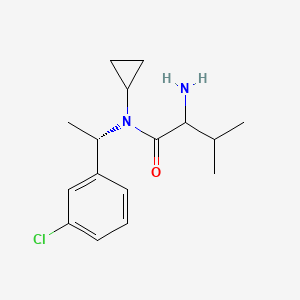

amine](/img/structure/B13087108.png)
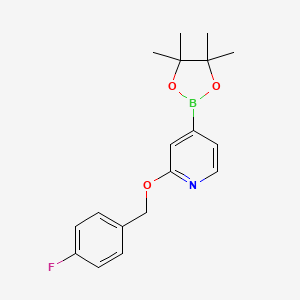
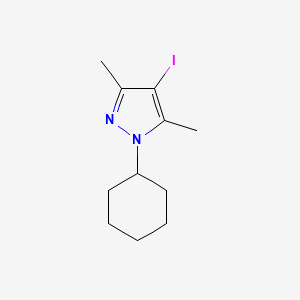
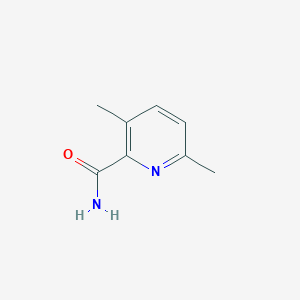

![[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13087138.png)
